

Crystal Structure of 7-Fluoroquinoline: A Methodological Overview and Guide

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Compound of Interest

Compound Name: 7-Fluoroquinoline

Cat. No.: B188112

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Disclaimer: As of December 2025, a comprehensive, publicly available crystal structure determination for the parent compound **7-fluoroquinoline** has not been indexed in major crystallographic databases. The information presented herein provides a detailed, generalized guide to the experimental and computational methodologies that would be employed for the crystal structure determination of **7-fluoroquinoline**, based on established practices for small organic molecules and related quinoline derivatives.

This technical guide is intended for researchers, scientists, and drug development professionals, outlining the typical workflow, data presentation, and experimental protocols involved in single-crystal X-ray diffraction analysis.

Introduction

7-Fluoroquinoline is a heterocyclic aromatic organic compound and a derivative of quinoline. The introduction of a fluorine atom can significantly alter the physicochemical properties of the parent molecule, including its electronic distribution, lipophilicity, and metabolic stability. These modifications are of great interest in medicinal chemistry and materials science. A definitive crystal structure would provide precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding its solid-state properties and for rational drug design.

While specific data for **7-fluoroquinoline** is not available, this document outlines the standard procedures for its crystal structure determination.

Experimental Protocols

The determination of a small molecule's crystal structure is primarily achieved through single-crystal X-ray diffraction.[1] The process involves several key stages, from sample preparation to final structure validation.[2]

2.1. Crystallization

The initial and often most challenging step is to grow a single crystal of high quality, typically larger than 0.1 mm in all dimensions.[2] For an organic compound like **7-fluoroquinoline**, which is a solid at room temperature, several crystallization techniques can be employed:

- **Slow Evaporation:** A solution of the compound is prepared in a suitable solvent in which it is moderately soluble. The solvent is then allowed to evaporate slowly in a dust-free environment, leading to the gradual formation of crystals.[3]
- **Solvent Diffusion:** This method involves dissolving the compound in a "good" solvent and then layering a "poor" solvent (in which the compound is less soluble) on top. Diffusion of the poor solvent into the good solvent reduces the compound's solubility, inducing crystallization at the interface.
- **Cooling:** A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in temperature reduces solubility, leading to crystal formation.

2.2. Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer.[4]

- **X-ray Source:** A monochromatic X-ray beam, often from a copper (Cu K α) or molybdenum (Mo K α) source, is directed at the crystal.[5]
- **Diffraction:** The crystal lattice diffracts the X-rays into a unique pattern of reflections. The crystal is rotated during the experiment to capture a complete dataset of these reflections.[2]

- Detector: The intensities and positions of the diffracted beams are recorded by a detector, such as a CCD or pixel detector.[2]

2.3. Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure.

- Unit Cell Determination: The positions of the reflections are used to determine the dimensions and angles of the unit cell, the basic repeating unit of the crystal.
- Space Group Determination: The symmetry of the diffraction pattern allows for the determination of the crystal's space group.
- Structure Solution: The intensities of the reflections are used to calculate an initial electron density map. For small molecules, direct methods are typically successful in solving the "phase problem" and providing an initial model of the molecular structure.[6]
- Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This process optimizes the atomic positions, bond lengths, and bond angles to best fit the observed diffraction pattern.[7]

Data Presentation

If the crystal structure of **7-fluoroquinoline** were determined, the quantitative data would be presented in a standardized format, typically in tables within a crystallographic information file (CIF). The key parameters would include:

Table 1: Crystal Data and Structure Refinement for **7-Fluoroquinoline** (Hypothetical)

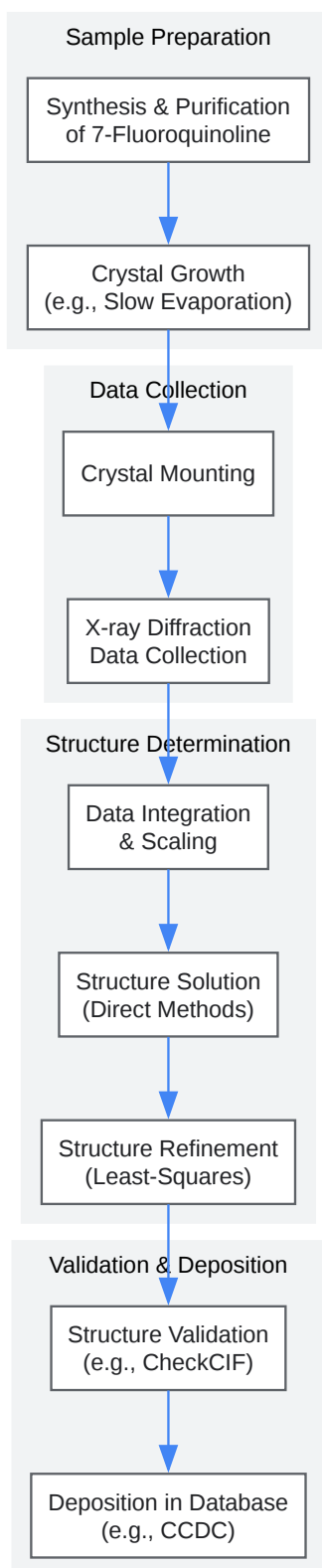
Parameter	Value (Example)
Empirical formula	C ₉ H ₆ FN
Formula weight	147.15
Temperature	293(2) K
Wavelength	0.71073 Å (Mo Kα)
Crystal system	Monoclinic
Space group	P2 ₁ /c
Unit cell dimensions	a = 8.5 Å, b = 6.0 Å, c = 13.5 Å
$\alpha = 90^\circ$, $\beta = 95^\circ$, $\gamma = 90^\circ$	
Volume	682 Å ³
Z (molecules per unit cell)	4
Density (calculated)	1.432 Mg/m ³
Absorption coefficient	0.105 mm ⁻¹
F(000)	304
Crystal size	0.20 x 0.15 x 0.10 mm
Theta range for data collection	2.5° to 28.0°
Reflections collected	3000
Independent reflections	1500 [R(int) = 0.04]
Final R indices [I>2sigma(I)]	R1 = 0.05, wR2 = 0.12
R indices (all data)	R1 = 0.07, wR2 = 0.15
Goodness-of-fit on F ²	1.05

Table 2: Selected Bond Lengths and Angles for **7-Fluoroquinoline** (Hypothetical)

Bond	Length (Å)	Angle	Angle (°)
C(7)-F(1)	1.36	C(6)-C(7)-C(8)	120.5
N(1)-C(2)	1.37	C(2)-N(1)-C(8a)	117.0
N(1)-C(8a)	1.38	C(7)-C(8)-C(8a)	119.8
C(4)-C(4a)	1.41	C(4a)-C(5)-C(6)	120.1

Mandatory Visualizations

The following diagram illustrates the general workflow for determining the crystal structure of a small organic molecule like **7-fluoroquinoline**.



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Caption: Experimental workflow for single-crystal X-ray diffraction.

Conclusion

While the specific crystal structure of **7-fluoroquinoline** is not currently available in the public domain, the methods for its determination are well-established. A successful single-crystal X-ray diffraction study would yield precise data on its three-dimensional structure, including unit cell parameters, bond lengths, bond angles, and intermolecular packing. This information is invaluable for computational modeling, understanding structure-activity relationships, and guiding the development of new materials and pharmaceutical agents. The protocols and data formats outlined in this guide provide a comprehensive framework for such a study.

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